REACTION_CXSMILES
|
N1C=CC=CC=1.C(B1OB(C=C)OB([CH:17]=[CH2:18])O1)=C.[OH:19][C:20]1[C:21]([N+:30]([O-:32])=[O:31])=[C:22]([CH:27]=[CH:28][CH:29]=1)[C:23]([O:25][CH3:26])=[O:24].N1C=CC=CC=1.C(O)(C(F)(F)F)=O>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.O.CO.ClCCl>[N+:30]([C:21]1[C:20]([O:19][CH:17]=[CH2:18])=[CH:29][CH:28]=[CH:27][C:22]=1[C:23]([O:25][CH3:26])=[O:24])([O-:32])=[O:31] |f:0.1,5.6.7,8.9|
|
Name
|
|
Quantity
|
10.63 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.C(=C)B1OB(OB(O1)C=C)C=C
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
26.7 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
11.98 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting deep blue mixture was stirred at room temperature for 5 days, with the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of CELITE®
|
Type
|
WASH
|
Details
|
washing with dichloromethane
|
Type
|
WASH
|
Details
|
The filtrate was washed with 3M aqueous ammonium acetate (2×), water, and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product mixture was purified via silica gel chromatography (hexanes/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to give Intermediate A1A (7.42 g, 33.2 mmol, 50.4% yield)
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C=CC=C1OC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |